![molecular formula C18H16N2O4 B2599395 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione CAS No. 341967-16-6](/img/structure/B2599395.png)
1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
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Description
1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is a five-membered ring structure containing an imidazolidine ring, a benzyl group, and a phenoxyethyl group. This compound has been used in various synthetic pathways and has been studied for its potential applications in the fields of medicine and biochemistry. In
Scientific Research Applications
Synthesis and Activity Evaluation
1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione and its derivatives have been synthesized and evaluated for various biological activities. In a study by Jung et al. (2003), imidazolidinetrionylsaccharin derivatives, similar in structure to the compound , were synthesized through a four-reaction step process. The biological tests conducted included Plant Response Screening, Insect Primary Screening, and Fungicide Primary Screening, indicating the compound's potential utility in agricultural chemistry and bioactivity assessment Jung et al., 2003.
Radio-Sensitizing Agents in Cancer Therapy
Compounds structurally similar to 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione have been synthesized and evaluated for their radio-sensitizing activity against cancer cell lines. A study by Reddy et al. (2010) synthesized a series of derivatives and evaluated their potential as radio-sensitizers, finding that some analogs showed potent activity, indicating potential applications in enhancing the efficacy of radiotherapy in cancer treatment Reddy et al., 2010.
Coordination Chemistry and Catalysis
The compound and its derivatives have also been explored in coordination chemistry. Xu et al. (2007) synthesized sodium and ytterbium complexes with imidazolidine-bridged bis(phenolato) ligands. These complexes were characterized and evaluated for their potential in catalytic applications, like the synthesis of ytterbium derivatives through salt metathesis reactions, indicating the compound's relevance in material science and catalysis Xu et al., 2007.
Enzyme Inhibition for Therapeutic Applications
A series of novel inhibitors derived from compounds structurally related to 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione were synthesized and evaluated for their inhibitory activity on cholinergic enzymes. The study by Pejchal et al. (2011) highlights the high inhibitory activity of these compounds, potentially making them candidates for treating conditions related to cholinergic system dysfunctions, such as Alzheimer's disease Pejchal et al., 2011.
properties
IUPAC Name |
1-benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-17(22)20(13-14-7-3-1-4-8-14)18(23)19(16)11-12-24-15-9-5-2-6-10-15/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFHAFVNBTYUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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